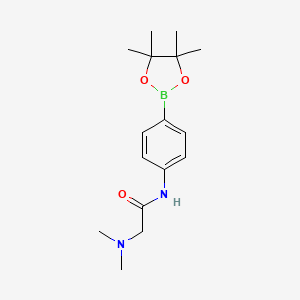
2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Übersicht
Beschreibung
2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Boronic Acid Esters
Boronic acid esters are commonly used in Suzuki-Miyaura cross-coupling reactions . They can form carbon-carbon bonds with various organic halides under palladium catalysis. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
Aniline Derivatives
The aniline moiety in this compound is a common feature in many pharmaceuticals. Anilines can act as a bioisostere for amide bonds, potentially improving metabolic stability. They can also participate in various interactions with biological targets, such as hydrogen bonding and π-stacking .
Biologische Aktivität
The compound 2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide , also known by its CAS number 873306-31-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H26BNO3 |
| Molecular Weight | 304.19 g/mol |
| CAS Number | 873306-31-1 |
| MDL Number | MFCD22415455 |
Structural Characteristics
The compound features a dimethylamino group and a boron-containing dioxaborolane moiety, which may contribute to its biological properties. The presence of the phenyl group enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It demonstrates significant inhibitory effects on various cancer cell lines, particularly in models of breast cancer.
- Cell Proliferation Inhibition : The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent anti-proliferative activity. In contrast, it showed significantly lower effects on non-cancerous MCF10A cells, suggesting selective toxicity towards cancer cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it increased caspase 9 levels significantly in treated MCF-7 cells compared to control groups .
Inhibition of Metastasis
In vivo studies demonstrated that treatment with this compound inhibited lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. This suggests that it may interfere with metastatic processes beyond mere cytotoxicity .
Off-target Effects
While the primary focus has been on its anticancer properties, the compound also exhibits off-target activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This could indicate additional therapeutic avenues or side effects worth investigating .
Safety Profile
The safety profile of the compound is crucial for its potential therapeutic application. According to available data:
- Hazard Statements : The compound is classified with hazard statements indicating it may cause irritation to skin and eyes (H315, H319), and respiratory irritation (H335) .
Risk Assessment
Further studies are needed to comprehensively assess the long-term safety and toxicity profile of this compound in clinical settings.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-9-13(10-8-12)18-14(20)11-19(5)6/h7-10H,11H2,1-6H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRMSWHCXHJTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















